Cell-Based Potency Comparison: Unsubstituted Parent vs. 2-Chloro and 2-Fluoro Derivatives Against Human 11β-HSD1
In a head-to-head study within the same publication, 2-anilino-5-isopropyl-thiazol-4-one (the unsubstituted parent compound) inhibited human 11β-HSD1 in CHO cells with an IC50 of 310 nM [1]. Under identical assay conditions, the 2-chloro analog (compound 2) achieved an IC50 of 10 nM, while the 2-fluoro analog (compound 3) showed an IC50 of 15 nM [2][3]. This represents a 31-fold and 20.7-fold potency difference, respectively, arising solely from ortho-halogen substitution on the aniline ring.
| Evidence Dimension | IC50 for inhibition of human 11β-HSD1 in CHO cells (conversion of cortisone to cortisol) |
|---|---|
| Target Compound Data | IC50 = 310 nM |
| Comparator Or Baseline | 2-Chloro analog (IC50 = 10 nM); 2-Fluoro analog (IC50 = 15 nM) |
| Quantified Difference | 31-fold less potent than 2-chloro analog; 20.7-fold less potent than 2-fluoro analog |
| Conditions | Human 11β-HSD1 expressed in CHO cells; substrate conversion of cortisone to cortisol; data curated by ChEMBL from Yuan et al. 2007 |
Why This Matters
The substantial potency differential confirms that the unsubstituted parent compound cannot substitute for halogenated analogs in efficacy-focused studies, and instead serves as a defined low-potency reference point or a starting scaffold for further medicinal chemistry optimization.
- [1] BindingDB. BDBM50224206: IC50 310 nM for 5-isopropyl-2-(phenylamino)thiazol-4(5H)-one against human 11β-HSD1 in CHO cells. View Source
- [2] BindingDB. BDBM50224208: IC50 10 nM for 2-(2-chlorophenylamino)-5-isopropylthiazol-4(5H)-one against human 11β-HSD1 in CHO cells. View Source
- [3] BindingDB. BDBM50224207: IC50 15 nM for 2-(2-fluorophenylamino)-5-isopropylthiazol-4(5H)-one against human 11β-HSD1 in CHO cells. View Source
